molecular formula C15H19N3O5S B6523753 N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide CAS No. 1105229-57-9

N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide

Cat. No. B6523753
CAS RN: 1105229-57-9
M. Wt: 353.4 g/mol
InChI Key: WCGHSRMSSJHNJC-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide” is a small molecule . It has a chemical formula of C23H27N5O3S . The compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a thiazolidine ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a methoxyphenyl group and a cyclopropyl group . The exact 3D structure would require more specific data or computational chemistry analysis.


Physical And Chemical Properties Analysis

The compound is a small molecule with a molecular weight of 453.557 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not available . It’s possible that it could interact with biological targets such as enzymes or receptors, but without experimental data, this is purely speculative.

Safety and Hazards

The safety and hazards associated with this compound are not available . As with any chemical compound, appropriate safety precautions should be taken when handling and storing it to prevent exposure and ensure safety.

properties

IUPAC Name

N-cyclopropyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-23-13-6-5-11(18-7-2-8-24(18,21)22)9-12(13)17-15(20)14(19)16-10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGHSRMSSJHNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide

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